molecular formula C17H16N4O3 B2926077 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1047678-64-7

4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No.: B2926077
CAS No.: 1047678-64-7
M. Wt: 324.34
InChI Key: COJIKSHPJBOJJB-UHFFFAOYSA-N
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Description

4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate immune responses and inflammatory processes.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A novel synthesis approach for compounds structurally related to "4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid" demonstrated antimicrobial activity. The cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding pyrrolidin-2-ones, using polyphosphate ester (PPE), showed promising antimicrobial properties. The synthesized compounds were screened for their effectiveness against various microorganisms, indicating potential in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Crystal Structure Analysis

Research into the crystal structure of compounds similar to "this compound" has provided insights into their molecular arrangement and potential interactions. Studies of N-(aryl)-succinamic acids and their derivatives have identified unique supramolecular synthons, characterized by specific hydrogen bonding patterns and molecular orientations. These findings are crucial for understanding the solid-state properties of such compounds, which could influence their reactivity and functionality in various applications (PrakashShet et al., 2018).

Supramolecular Architecture

Further analysis of the crystal and molecular structure of related compounds has highlighted the importance of hydrogen bonding in forming supramolecular structures. Such studies provide a foundation for designing new materials with tailored properties, including enhanced solubility or stability, which could be beneficial in pharmaceutical formulations or material science applications (Naveen et al., 2016).

Optical Applications

The modification of synthetic ion channels with photolabile groups, such as derivatives of "this compound", has opened new avenues in the development of optically gated nanofluidic devices. This application demonstrates the potential of such compounds in creating light-responsive materials, which could have applications in controlled release systems, sensing, and information processing (Ali et al., 2012).

Properties

IUPAC Name

4-(2-cyanoanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c18-9-13-5-1-2-6-14(13)21-16(22)8-15(17(23)24)20-11-12-4-3-7-19-10-12/h1-7,10,15,20H,8,11H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJIKSHPJBOJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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